Jaborosalactone B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Jaborosalactone B can be isolated from the dried and powdered roots of Jaborosa integrifolia through a series of extraction and chromatographic techniques . The roots are first extracted with ethanol at room temperature, and the extract is concentrated under reduced pressure. The residue is then defatted using a hexane-methanol-water mixture. The methanolic layer is concentrated in vacuo, and the methanol is removed. The remaining water is extracted with chloroform, and the chloroformic layer is concentrated in vacuo. The extract is then processed by chromatography to yield this compound .
Industrial Production Methods
There is limited information available on the industrial production methods of this compound. the extraction and purification process described above can be scaled up for industrial purposes, with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Jaborosalactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the molecule, such as hydroxyl groups, ketones, and lactones.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Jaborosalactone B involves its interaction with various molecular targets and pathways . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Jaborosalactone B is structurally related to other withanolides, such as Jaborosalactone A and Jaborosalactone D . These compounds share a common steroidal lactone framework but differ in their functional groups and substitution patterns .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a hydroxyl group and an α,β-unsaturated ketone . These features contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
CAS No. |
6105-16-4 |
---|---|
Molecular Formula |
C28H38O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-[(6R,8S,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H38O5/c1-15-12-24(33-26(32)18(15)14-29)16(2)19-8-9-20-17-13-23(30)22-6-5-7-25(31)28(22,4)21(17)10-11-27(19,20)3/h5-7,16-17,19-21,23-24,29-30H,8-14H2,1-4H3/t16-,17-,19+,20-,21-,23+,24+,27+,28+/m0/s1 |
InChI Key |
DZSFTVFZQVZQIU-ZRONUGQKSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H](C5=CC=CC(=O)[C@]45C)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)CO |
Origin of Product |
United States |
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